1-Bromo-2-isopropoxy-4-methoxybenzene
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-methoxy-2-propan-2-yloxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2/c1-7(2)13-10-6-8(12-3)4-5-9(10)11/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UROIOUZJFPEICO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40573783 | |
| Record name | 1-Bromo-4-methoxy-2-[(propan-2-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40573783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
420845-27-8 | |
| Record name | 1-Bromo-4-methoxy-2-[(propan-2-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40573783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance of Functionalized Aryl Halides in Modern Organic Synthesis
Functionalized aryl halides are cornerstone building blocks in the field of modern organic synthesis. Their importance stems from the versatile reactivity of the carbon-halogen bond, which can be strategically manipulated to form new carbon-carbon and carbon-heteroatom bonds. Aryl halides, including bromides, chlorides, and iodides, are key precursors for a vast array of cross-coupling reactions. frontiersin.org These reactions, often catalyzed by transition metals like palladium, nickel, and copper, have revolutionized the way complex organic molecules are constructed. acs.org
Prominent examples of such transformations include the Suzuki-Miyaura, Heck, Stille, and Sonogashira couplings. These methodologies allow for the precise and efficient connection of aryl groups to other organic fragments, a critical step in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. frontiersin.org The biaryl motif, for instance, is a common structural feature in many biologically active compounds and organic materials, and its synthesis is frequently achieved through the cross-coupling of aryl halides. nih.gov
The functional groups present on the aromatic ring of an aryl halide can significantly influence its reactivity and provide handles for further chemical modifications. The presence of electron-donating or electron-withdrawing groups can tune the electronic properties of the molecule, affecting the ease of oxidative addition to a metal catalyst, a key step in many coupling cycles. This tunability makes functionalized aryl halides indispensable tools for synthetic chemists, enabling the construction of highly complex and diverse molecular architectures. researchgate.netorganic-chemistry.org
Overview of Ether Containing Bromoarenes As Versatile Synthetic Intermediates
Within the broad class of functionalized aryl halides, ether-containing bromoarenes represent a particularly valuable subclass of synthetic intermediates. The ether functional group is prevalent in a wide range of natural products and pharmaceutically active molecules. nih.govox.ac.uk The presence of one or more ether linkages, such as methoxy (B1213986) or isopropoxy groups, on a bromoarene scaffold introduces specific electronic and steric properties that can be exploited in synthesis.
Alkoxy groups are generally electron-donating, which can influence the regioselectivity of further electrophilic aromatic substitution reactions and modulate the reactivity of the aryl bromide in cross-coupling reactions. Moreover, the ether groups themselves are typically stable under a variety of reaction conditions, allowing them to be carried through multi-step synthetic sequences. researchgate.net
The combination of a reactive bromo-substituent and a stable ether group makes these compounds ideal precursors for the synthesis of more complex molecules. The bromine atom can serve as a linchpin for introducing new functionalities via coupling reactions, while the ether groups contribute to the final structure and properties of the target molecule. The Williamson ether synthesis is a classic method for forming ether linkages, often involving the reaction of an alkoxide with an alkyl halide. youtube.comyoutube.com However, for assembling molecules like 1-bromo-2-isopropoxy-4-methoxybenzene, the focus is on the subsequent reactions of the bromoarene moiety.
Contextualizing 1 Bromo 2 Isopropoxy 4 Methoxybenzene Within Current Chemical Research Trends
Strategies for Orthogonal Introduction of Isopropoxy and Methoxy Moieties
The orthogonal introduction of two different alkoxy groups, such as isopropoxy and methoxy, onto a phenolic precursor is a critical step in the synthesis. This requires methods that allow for the selective alkylation of hydroxyl groups. Phenol (B47542) etherification reactions are the most common and effective strategies for this transformation.
The Williamson ether synthesis is a versatile and widely used method for preparing both symmetrical and asymmetrical ethers. wikipedia.org The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgmasterorganicchemistry.com In this process, a phenoxide ion, formed by deprotonating a phenol with a suitable base, acts as a nucleophile and attacks an alkyl halide or another substrate with a good leaving group (e.g., a tosylate). wikipedia.orgjk-sci.com
The general mechanism involves two main steps:
Deprotonation: A phenol is treated with a base to form a more nucleophilic phenoxide ion.
Nucleophilic Attack: The phenoxide ion attacks the alkyl halide in an SN2 reaction, displacing the halide and forming the ether. youtube.com
The choice of reagents and conditions is crucial for the success of the synthesis. jk-sci.com Common bases for generating phenoxides include sodium hydride (NaH) or carbonates like potassium carbonate (K₂CO₃). jk-sci.comlibretexts.org The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), to minimize side reactions. jk-sci.com
| Reaction Component | Example | Role/Function |
| Phenolic Substrate | 4-Methoxyphenol (B1676288) | The starting material containing a hydroxyl group. |
| Base | Potassium Carbonate (K₂CO₃) | Deprotonates the phenol to form a reactive phenoxide. jk-sci.com |
| Alkylating Agent | 2-Bromopropane (B125204), Methyl Iodide | Provides the alkyl group to be attached to the oxygen. |
| Solvent | Dimethylformamide (DMF) | A polar aprotic solvent that facilitates the SN2 reaction. jk-sci.com |
The synthesis of the target molecule's backbone, 1-isopropoxy-4-methoxybenzene, can be achieved regioselectively starting from a commercially available precursor like 4-methoxyphenol. Since 4-methoxyphenol has only one hydroxyl group, its reaction with an isopropylating agent ensures the formation of the desired 1-isopropoxy-4-methoxybenzene without the formation of positional isomers.
The reaction involves treating 4-methoxyphenol with a base such as potassium carbonate in a solvent like DMF, followed by the addition of an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane). The resulting phenoxide selectively attacks the secondary carbon of the isopropyl halide to form the ether linkage.
Alternatively, if the synthesis begins with a precursor such as 2-isopropoxyphenol (B44703), the methoxy group can be installed via an O-methylation reaction. nih.gov This process also follows the Williamson ether synthesis pathway. The phenolic hydroxyl group of 2-isopropoxyphenol is deprotonated with a base, and the resulting phenoxide is then treated with a methylating agent like methyl iodide or dimethyl sulfate (B86663) to yield the desired 1-isopropoxy-2-methoxybenzene analog. The choice of starting material dictates which ether group is introduced first, but the underlying chemical principle of nucleophilic substitution remains the same.
The Williamson ether synthesis is the primary example of an alkylation approach on phenolic substrates for this type of synthesis. jk-sci.com It is highly effective for attaching primary and secondary alkyl groups to the oxygen atom of a phenol. The reaction's success is contingent on the alkylating agent being susceptible to SN2 attack; tertiary alkyl halides are not suitable as they tend to undergo elimination reactions. wikipedia.orgmasterorganicchemistry.com For the synthesis of this compound, the key steps involve the S-alkylation of phenolic hydroxyl groups with appropriate isopropyl and methylating agents.
Phenol Etherification Reactions (e.g., Williamson Ether Synthesis)
Regioselective Bromination Techniques for Benzene (B151609) Rings
Once the 1-isopropoxy-4-methoxybenzene precursor is synthesized, the final step is the regioselective introduction of a bromine atom onto the aromatic ring. The two alkoxy groups are strong electron-donating groups, which activate the benzene ring towards electrophilic aromatic substitution. They are both ortho, para-directing, meaning the incoming electrophile will preferentially add to the positions ortho or para to these groups. In 1-isopropoxy-4-methoxybenzene, the positions ortho to the isopropoxy group are C2 and C6, and the positions ortho to the methoxy group are C3 and C5.
Direct bromination using molecular bromine can sometimes lead to over-bromination or a mixture of products. A milder and more selective method involves the use of N-Bromosuccinimide (NBS). NBS is a convenient source of electrophilic bromine and is frequently used for the bromination of electron-rich aromatic compounds, including phenols, anilines, and alkoxybenzenes. wikipedia.orgorganic-chemistry.org
The reaction of 1-isopropoxy-4-methoxybenzene with NBS leads to the bromination at one of the activated ortho positions. The formation of this compound indicates that the substitution occurs at the C2 position, which is ortho to the isopropoxy group. The regioselectivity of the reaction can be influenced by the choice of solvent and reaction conditions. wikipedia.org For instance, using dimethylformamide (DMF) as the solvent for NBS brominations can lead to high levels of para-selectivity for some substrates. wikipedia.org In the case of 1-isopropoxy-4-methoxybenzene, the electronic and steric effects of the two different alkoxy groups guide the incoming bromine electrophile. The observed product suggests that under specific conditions, the position ortho to the isopropoxy group is favored for substitution.
| Reagent | Substrate Type | Selectivity |
| N-Bromosuccinimide (NBS) | Electron-rich aromatics (e.g., alkoxybenzenes) | Good selectivity for activated positions; can be tuned by solvent. wikipedia.org |
| **Molecular Bromine (Br₂) ** | General aromatic compounds | Can be less selective and may require a Lewis acid catalyst for less activated rings. |
Palladium-Catalyzed Bromination of Arenes
Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of arenes. While specific examples detailing the palladium-catalyzed bromination of 2-isopropoxy-4-methoxybenzene are not extensively documented, the principles of this methodology can be applied to this substrate. In these reactions, a palladium(II) catalyst, often in the form of Pd(OAc)₂, facilitates the cleavage of a C-H bond on the aromatic ring, which is then followed by halogenation.
The regioselectivity of palladium-catalyzed C-H functionalization is often governed by the presence of directing groups. Both the isopropoxy and methoxy groups in the precursor are ortho, para-directing. The outcome of the reaction would, therefore, depend on the directing ability of these groups and the steric hindrance around the possible reaction sites. Computational studies on similar palladium-catalyzed reactions suggest that the coordination of the catalyst to an oxygen-containing directing group can lead to ortho-functionalization. In the case of 2-isopropoxy-4-methoxybenzene, the positions ortho to the alkoxy groups are potential sites for bromination. The relative directing strength of the isopropoxy versus the methoxy group, as well as steric factors, would influence the final product distribution.
A general catalytic cycle for such a transformation would involve the coordination of the palladium catalyst to the arene, followed by a concerted metalation-deprotonation (CMD) step to form a palladacycle intermediate. Subsequent reaction with a bromine source, such as N-bromosuccinimide (NBS), would lead to the brominated product and regeneration of the active palladium catalyst. The choice of ligands, solvents, and reaction temperature can significantly impact the efficiency and selectivity of the process.
Bromination of Activated or Protected Precursors
Given that the benzene ring in 2-isopropoxy-4-methoxybenzene is highly activated by two electron-donating alkoxy groups, direct electrophilic bromination is a feasible approach. The methoxy and isopropoxy groups are ortho, para-directing, which means that bromination will preferentially occur at positions activated by these substituents. masterorganicchemistry.com
The key challenge in the direct bromination of 2-isopropoxy-4-methoxybenzene is controlling the regioselectivity. The positions ortho and para to the methoxy group are activated, as are the positions ortho and para to the isopropoxy group. This can potentially lead to a mixture of isomeric products. However, the steric bulk of the isopropoxy group may hinder electrophilic attack at the ortho position adjacent to it, potentially favoring bromination at other activated sites.
Common brominating agents for such reactions include molecular bromine (Br₂) in a suitable solvent like acetic acid or a chlorinated solvent, or N-bromosuccinimide (NBS) in the presence of an acid catalyst. rsc.orgstackexchange.com The reaction conditions, including the choice of solvent and temperature, can be tuned to influence the regioselectivity of the bromination. For instance, studies on the bromination of phenols have shown that the ortho:para ratio of the product can be significantly influenced by the solvent. rsc.org
To achieve higher regioselectivity, it may be necessary to employ precursors with protecting groups or to perform the bromination under conditions that favor a specific isomer. For example, starting with a precursor where one of the desired positions is already blocked and can be deprotected later is a common strategy in multi-step synthesis.
Multi-Step Synthesis from Readily Available Starting Materials
Synthesis Routes from Substituted Phenols (e.g., Isovanillin (B20041) derivatives, 4-Bromoguaiacol)
A practical and common approach to the synthesis of this compound involves starting from readily available substituted phenols.
Route from 4-Bromoguaiacol:
One plausible synthetic route begins with 4-bromoguaiacol (4-bromo-2-methoxyphenol). This starting material already contains the desired bromo and methoxy groups in the correct relative positions. The synthesis can be completed by introducing the isopropoxy group via a Williamson ether synthesis. rsc.orgnsf.govnih.gov
Step 1: Isopropylation of 4-Bromoguaiacol. 4-Bromoguaiacol is treated with an isopropylating agent, such as 2-bromopropane or isopropyl alcohol, in the presence of a base. The base, typically a carbonate like K₂CO₃ or a hydride like NaH, deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion. This phenoxide then displaces the bromide from 2-bromopropane in an Sₙ2 reaction to form the desired ether linkage. The choice of solvent for this reaction is crucial, with polar aprotic solvents like DMF or acetone (B3395972) often being employed to facilitate the reaction. nih.govsemanticscholar.org
| Step | Starting Material | Reagents and Conditions | Product |
| 1 | 4-Bromoguaiacol | 2-Bromopropane, K₂CO₃, Acetone, Reflux | This compound |
Route from Isovanillin Derivatives:
Another versatile starting material is isovanillin (3-hydroxy-4-methoxybenzaldehyde). This route involves the introduction of the isopropoxy group, followed by conversion of the aldehyde functionality to a hydroxyl group, and finally bromination.
Step 1: Isopropylation of Isovanillin. Similar to the route from 4-bromoguaiacol, the phenolic hydroxyl group of isovanillin can be alkylated with an isopropylating agent using the Williamson ether synthesis to yield 3-isopropoxy-4-methoxybenzaldehyde (B1269121).
Step 2: Conversion of Aldehyde to Phenol. The aldehyde group in 3-isopropoxy-4-methoxybenzaldehyde can be converted to a hydroxyl group through a Baeyer-Villiger oxidation. nsf.gov This reaction typically employs a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA), to oxidize the aldehyde to a formate (B1220265) ester, which is then hydrolyzed to the corresponding phenol, 2-isopropoxy-4-methoxyphenol.
Step 3: Bromination of 2-Isopropoxy-4-methoxyphenol. The final step is the regioselective bromination of the resulting phenol. As the ring is highly activated, mild brominating agents like NBS can be used. The directing effects of the hydroxyl and alkoxy groups will determine the position of bromination.
Sequential Functionalization Strategies for the Benzene Core
An alternative to starting with pre-functionalized phenols is to build the desired substitution pattern on a simpler benzene core through a series of sequential reactions. A logical sequence would involve first establishing the oxygen-containing substituents and then introducing the bromine atom.
A potential precursor for this strategy is 1,3-dimethoxybenzene (B93181). Although not having the exact alkoxy groups, its bromination pattern can provide insights. The bromination of 1,3-dimethoxybenzene is known to occur at the highly activated position between the two methoxy groups.
A more direct approach would start with a precursor like 3-methoxyphenol (B1666288).
Step 1: Isopropylation of 3-Methoxyphenol. The phenolic hydroxyl group of 3-methoxyphenol can be converted to an isopropoxy group via the Williamson ether synthesis, as described previously, to yield 1-isopropoxy-3-methoxybenzene.
Step 2: Bromination of 1-Isopropoxy-3-methoxybenzene. The final step is the electrophilic bromination of the resulting diether. Both the isopropoxy and methoxy groups are ortho, para-directing. This will lead to a mixture of brominated products. The major product will depend on the relative activating and directing strengths of the two alkoxy groups and steric factors. The position para to the methoxy group and ortho to the isopropoxy group is a likely site of bromination.
Optimization of Reaction Conditions for Synthetic Efficiency
Solvent Effects and Temperature Control
The efficiency and selectivity of the synthetic steps leading to this compound are highly dependent on the reaction conditions, with solvent and temperature being critical parameters.
Solvent Effects:
In electrophilic bromination reactions, the choice of solvent can significantly influence the regioselectivity, particularly the ortho-to-para product ratio. For the bromination of phenols and their ethers, polar solvents can stabilize the charged intermediates (arenium ions) formed during the reaction. stackexchange.com For instance, in the bromination of phenols, chlorinated solvents have been observed to favor the formation of the ortho-brominated product. rsc.org The use of ACS-grade methanol (B129727) as a solvent for the ortho-bromination of phenols with NBS has also been reported to be effective. nih.gov The solubility of the reactants and reagents in the chosen solvent is also a key consideration for achieving a homogeneous reaction mixture and optimal reaction rates.
Temperature Control:
Temperature plays a crucial role in controlling the outcome of chemical reactions, particularly in terms of selectivity between kinetic and thermodynamic products. libretexts.org In electrophilic aromatic substitution reactions, lower temperatures generally favor the formation of the kinetic product, which is the one formed via the lowest energy transition state. Conversely, higher temperatures can allow the reaction to reach thermodynamic equilibrium, favoring the most stable product.
For the bromination of activated aromatic rings, which are often highly exothermic, careful temperature control is necessary to prevent over-reaction and the formation of poly-brominated byproducts. Running the reaction at a reduced temperature can enhance the selectivity for the desired mono-brominated product. nih.gov For example, in the bromination of catechol, controlling the temperature at -30 °C allowed for the selective formation of the mono-brominated product in high yield. nih.gov
The following table summarizes the key reaction parameters and their potential impact on the synthesis of this compound.
| Parameter | Effect on Reaction | Optimized Conditions |
| Solvent | Influences regioselectivity (ortho vs. para), reaction rate, and solubility of reactants. | Polar solvents like acetic acid or methanol may be used. Chlorinated solvents could favor ortho-bromination. |
| Temperature | Affects reaction rate and selectivity (kinetic vs. thermodynamic control). Lower temperatures can improve selectivity. | Cooling the reaction mixture (e.g., 0 °C or below) during the addition of the brominating agent is often recommended to control the reaction and prevent side products. |
| Brominating Agent | The reactivity of the agent (e.g., Br₂ vs. NBS) can impact the reaction conditions required and the product distribution. | NBS is often a milder and more selective brominating agent compared to molecular bromine for activated rings. |
By carefully selecting the solvent and controlling the reaction temperature, it is possible to optimize the synthesis of this compound for both high yield and desired regioselectivity.
Catalyst and Reagent Selection for Enhanced Yield and Selectivity
The synthesis of this compound would logically proceed through two main steps: the isopropylation of a suitably substituted phenol and the subsequent selective bromination of the aromatic ring. The efficiency and selectivity of each step are highly dependent on the chosen catalysts and reagents.
For the etherification step, a common method is the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide. francis-press.commasterorganicchemistry.com In the context of synthesizing analogs, the choice of base to deprotonate the precursor phenol is crucial. Strong bases such as sodium hydride (NaH) are often employed to ensure complete deprotonation, thus maximizing the concentration of the nucleophilic phenoxide. youtube.com The choice of the alkylating agent is also critical; for introducing an isopropyl group, isopropyl bromide would be a common choice. However, as the Williamson ether synthesis proceeds via an SN2 mechanism, secondary alkyl halides like isopropyl bromide can also lead to competing elimination reactions, which would reduce the yield of the desired ether. khanacademy.orgyoutube.com To favor substitution over elimination, careful control of reaction temperature and the choice of a polar aprotic solvent are important considerations.
The subsequent bromination of the resulting 2-isopropoxy-4-methoxybenzene must be highly selective to yield the desired 1-bromo isomer. The directing effects of the isopropoxy and methoxy groups, both being ortho-, para-directing, will influence the position of bromination. For analogs such as para-substituted phenols, selective mono-ortho-bromination has been achieved with high efficiency. nih.govnih.gov The use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalytic amount of para-toluenesulfonic acid (pTsOH) has been shown to be particularly effective. nih.govnih.gov The solvent can also play a significant role; for instance, conducting the reaction in methanol has been reported to dramatically accelerate the reaction rate for certain substrates. nih.gov
Detailed research findings on the optimization of ortho-bromination of para-substituted phenols using NBS and pTsOH in methanol highlight the importance of catalyst loading and reaction time for achieving high yield and selectivity.
Considerations for Scalable Synthesis
The transition from laboratory-scale synthesis to large-scale industrial production of this compound requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness. A scalable synthesis of analogs has been reported, highlighting the importance of a robust and high-yielding synthetic route. mdpi.com
Key considerations for scalable synthesis include:
Reagent Selection and Cost: For large-scale production, the cost of raw materials is a significant factor. Reagents such as NBS and pTsOH are commercially available and relatively inexpensive, making them suitable for scale-up. The use of hazardous or expensive reagents should be minimized.
Reaction Conditions: Reactions should ideally be run at or near ambient temperature and pressure to reduce energy costs and the need for specialized equipment. The reported high efficiency of the ortho-bromination in methanol at room temperature is advantageous for scalability. nih.gov
Process Safety: Exothermic reactions, such as bromination, require careful thermal management on a large scale to prevent runaway reactions. The heat generated during the reaction must be effectively dissipated. The use of sodium hydride in the etherification step also presents safety challenges due to its high reactivity and flammability, requiring specialized handling procedures.
Work-up and Purification: Chromatographic purification is often not feasible for large quantities of material. Therefore, the synthesis should be designed to produce the final product in high purity, allowing for purification by crystallization or distillation. The high yield and selectivity of the optimized bromination reaction can simplify the purification process by minimizing the formation of byproducts. nih.gov
Waste Management: A scalable process should minimize waste generation. The use of catalytic reagents is preferable to stoichiometric ones. The environmental impact of solvents and byproducts must also be considered, and greener alternatives should be explored where possible.
One-Pot Procedures: Combining multiple synthetic steps into a one-pot process can significantly improve efficiency and reduce waste and handling steps. Investigating the possibility of a one-pot etherification and bromination sequence could be a valuable strategy for the scalable synthesis of this compound.
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions represent a powerful class of chemical transformations for the construction of complex molecular architectures. For substrates like this compound, the presence of a bromine atom on the aromatic ring provides a reactive handle for such reactions, most notably those catalyzed by palladium complexes.
Suzuki-Miyaura Cross-Coupling for Aryl-Aryl C(sp2)-C(sp2) Bond Formation
The Suzuki-Miyaura reaction is a preeminent method for forming C(sp2)-C(sp2) bonds, linking two aromatic rings together. While extensive research exists for a wide variety of aryl bromides, specific, detailed studies focusing solely on the reactivity of this compound in this context are limited in publicly accessible literature. However, based on the established principles of this reaction, a comprehensive understanding of its expected behavior can be outlined. The reaction involves the coupling of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex.
The reactivity of this compound in a Suzuki-Miyaura coupling would be influenced by the nature of the organoboron reagent used. Both boronic acids (RB(OH)₂) and their corresponding boronate esters (e.g., pinacol (B44631) esters, RB(OR)₂) are common coupling partners. The steric hindrance presented by the ortho-isopropoxy group on the this compound molecule is a critical factor. This steric bulk can influence the rate of the reaction, potentially requiring more robust catalytic systems or harsher reaction conditions compared to less substituted aryl bromides. The electronic nature of the boronic acid or ester coupling partner also plays a significant role; electron-rich and electron-deficient arylboronic acids would be expected to couple efficiently, although reaction kinetics may vary.
The choice of ligand coordinated to the palladium center is crucial for achieving high efficiency in Suzuki-Miyaura couplings, especially with sterically demanding substrates like this compound. Bulky, electron-rich phosphine (B1218219) ligands, such as those from the Buchwald or Fu research groups (e.g., SPhos, XPhos, RuPhos), are often employed to facilitate the oxidative addition step and promote the formation of the active monoligated palladium catalyst. For a sterically hindered substrate featuring a di-ortho-substituted pattern (relative to the isopropoxy and methoxy groups), ligands that create a highly active and sterically accessible catalyst would be necessary to overcome the challenge of β-hydride elimination, which can be a competing side reaction. rsc.org N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands for challenging cross-coupling reactions, offering high stability and activity. vu.nl
The catalytic cycle of the Suzuki-Miyaura reaction for this compound is understood to proceed through three fundamental steps:
Oxidative Addition: The cycle begins with the oxidative addition of the C-Br bond of this compound to a low-valent palladium(0) species. This step, often rate-limiting, forms a palladium(II) intermediate. The steric hindrance from the ortho-isopropoxy group can make this step more challenging, necessitating the use of specialized, bulky ligands to promote the reaction.
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium(II) complex, replacing the bromide. This step involves the formation of a new carbon-palladium bond. The choice of base (e.g., carbonates, phosphates, or hydroxides) is critical for the activation of the boronic acid or ester.
Reductive Elimination: The final step is the reductive elimination of the two coupled organic fragments from the palladium(II) center. This forms the new C-C bond of the biaryl product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.
In the context of aryl-aryl Suzuki-Miyaura coupling, the stereochemistry is primarily concerned with the potential for atropisomerism in the product if the rotation around the newly formed aryl-aryl bond is restricted. Given the ortho-isopropoxy group on the this compound moiety and potentially a substituent on the ortho position of the coupling partner, the resulting biaryl product could exhibit axial chirality. The Suzuki-Miyaura reaction itself is generally stereoretentive with respect to the configuration of the organoboron species, meaning the geometry of vinylboronic acids, for example, is retained in the product. richmond.edunih.gov For acyclic substrates, the reaction typically proceeds with retention of stereochemistry. richmond.edu
Other Palladium-Catalyzed Cross-Coupling Transformations
Beyond the Suzuki-Miyaura reaction, this compound can participate in other palladium-catalyzed cross-coupling reactions. One documented example is a cyanation reaction . vu.nl This transformation involves the coupling of the aryl bromide with a cyanide source (e.g., zinc cyanide or potassium cyanide) to introduce a nitrile group onto the aromatic ring. This reaction also proceeds through a catalytic cycle involving oxidative addition, cyanide transfer, and reductive elimination, demonstrating the versatility of the C-Br bond in this compound as a synthetic handle for forming carbon-carbon bonds under palladium catalysis.
Heck Reactions for Alkenylation
The Mizoroki-Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene, providing a powerful method for the synthesis of substituted alkenes. wikipedia.orgorganic-chemistry.org While specific studies detailing the Heck reaction of this compound are not extensively documented in publicly available research, its reactivity can be predicted based on established principles for electron-rich aryl bromides.
The reaction mechanism involves the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the product and regenerate the catalyst. nih.govlibretexts.org For a substrate like this compound, typical conditions would involve a palladium source, such as palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), a phosphine ligand, and a base like triethylamine (B128534) or potassium carbonate. wikipedia.org The reaction with an activated alkene, such as an acrylate, would be expected to proceed to form the corresponding cinnamate (B1238496) derivative.
Table 1: Illustrative Conditions for a Hypothetical Heck Reaction
| Parameter | Condition | Role |
|---|---|---|
| Aryl Halide | This compound | Substrate |
| Alkene | n-Butyl acrylate | Coupling Partner |
| Catalyst | Palladium(II) acetate (Pd(OAc)₂) | Active metal center for C-C bond formation |
| Ligand | Triphenylphosphine (PPh₃) | Stabilizes the palladium catalyst |
| Base | Triethylamine (Et₃N) | Neutralizes HBr formed during the reaction |
| Solvent | N,N-Dimethylformamide (DMF) or Acetonitrile | Reaction medium |
| Temperature | 80-120 °C | Provides energy to overcome activation barrier |
Note: This table represents typical, not experimentally verified, conditions for this specific substrate.
Sonogashira Couplings for Alkynylation
The Sonogashira coupling is a widely used cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The reaction is catalyzed by a palladium complex and co-catalyzed by a copper(I) species in the presence of an amine base. libretexts.orgorganic-chemistry.org This method is highly effective for synthesizing arylalkynes.
For this compound, a Sonogashira coupling would involve its reaction with a terminal alkyne, such as phenylacetylene. The catalytic cycle includes the oxidative addition of the aryl bromide to the Pd(0) species and the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center, followed by reductive elimination to yield the disubstituted alkyne. libretexts.org Given the general reactivity of aryl bromides in this transformation, a successful coupling is anticipated under standard conditions. wikipedia.org
Table 2: Prospective Reagents for Sonogashira Coupling
| Reagent/Component | Example | Function |
|---|---|---|
| Aryl Halide | This compound | Electrophilic partner |
| Alkyne | Phenylacetylene | Nucleophilic partner |
| Palladium Catalyst | Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) | Primary catalyst |
| Copper Co-catalyst | Copper(I) iodide (CuI) | Facilitates alkyne activation |
| Base | Triethylamine or Diisopropylamine | Solvent and neutralizes HBr |
| Solvent | Tetrahydrofuran (B95107) (THF) or Toluene | Reaction medium |
Note: This table presents a prospective, not experimentally confirmed, reaction system for this specific substrate.
Buchwald-Hartwig Aminations for Carbon-Nitrogen Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the synthesis of carbon-nitrogen bonds by reacting an aryl halide with an amine. libretexts.orgwikipedia.org This reaction has become a cornerstone of modern synthetic chemistry for the preparation of aryl amines. The mechanism proceeds via oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org
The reaction of this compound with a primary or secondary amine, such as morpholine (B109124) or aniline, would be expected to proceed efficiently using a suitable palladium precatalyst and a sterically hindered phosphine ligand (e.g., XPhos, RuPhos) in the presence of a strong, non-nucleophilic base like sodium tert-butoxide. rsc.orgbeilstein-journals.org The electron-rich nature of the aryl bromide substrate is generally well-tolerated in modern Buchwald-Hartwig protocols.
Table 3: General Protocol for Buchwald-Hartwig Amination
| Component | Typical Reagent |
|---|---|
| Substrate | This compound |
| Amine | Morpholine |
| Palladium Source | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) |
| Ligand | XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) |
| Base | Sodium tert-butoxide (NaOtBu) |
| Solvent | Toluene or 1,4-Dioxane |
| Temperature | 80-110 °C |
Note: This table outlines a general, not experimentally verified, procedure for this specific substrate.
Copper-Catalyzed Coupling Reactions (e.g., Ullmann-Type Reactions)
The Ullmann reaction traditionally refers to the copper-promoted synthesis of symmetric biaryl compounds from two equivalents of an aryl halide. organic-chemistry.org Modern variations, often called Ullmann-type reactions, are copper-catalyzed cross-couplings that can form C-N, C-O, and C-S bonds. organic-chemistry.org For the formation of a symmetric biaryl, this compound would be heated in the presence of copper powder or a copper(I) species. organic-chemistry.org
The mechanism is thought to involve the formation of an organocopper intermediate via oxidative addition of the aryl halide to the copper surface or a Cu(I) species. organic-chemistry.org Subsequent reaction with a second molecule of the aryl halide leads to the biaryl product through reductive elimination. Research on the Ullmann coupling of the related 1-bromo-4-methoxybenzene on a copper surface has shown the formation of ordered organometallic intermediates prior to C-C bond formation. nsf.gov A similar pathway could be anticipated for this compound.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Examination of Nucleophilic Displacement of Bromine
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike the more common electrophilic aromatic substitution, SNAr reactions require the aromatic ring to be "activated" by electron-withdrawing groups. youtube.com The reaction typically proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.comyoutube.com
This compound is a poor substrate for the SNAr mechanism. The molecule contains two strong electron-donating alkoxy groups (isopropoxy and methoxy) at the ortho and para positions relative to the bromine leaving group. These groups increase the electron density of the aromatic ring, which repels the incoming nucleophile and destabilizes the negatively charged Meisenheimer complex that must be formed during the reaction. youtube.com Consequently, the direct nucleophilic displacement of the bromine atom by common nucleophiles (e.g., hydroxide, alkoxides, amines) under standard SNAr conditions is not expected to be a feasible reaction pathway.
An alternative mechanism for nucleophilic substitution on unactivated aryl halides is the elimination-addition (benzyne) pathway. youtube.com This requires an exceptionally strong base, such as sodium amide (NaNH₂), to deprotonate a hydrogen atom ortho to the leaving group, followed by elimination of the halide to form a highly reactive benzyne (B1209423) intermediate. Subsequent nucleophilic addition can then occur. youtube.com However, this pathway often leads to a mixture of regioisomers, as the nucleophile can add to either carbon of the triple bond.
Influence of Ortho/Para Activating Groups on Reactivity
The terminology of "activating groups" is context-dependent. In electrophilic aromatic substitution, groups that donate electron density to the ring are considered activating because they stabilize the cationic intermediate. However, in nucleophilic aromatic substitution, these same groups are strongly deactivating.
The SNAr mechanism's rate-determining step is typically the initial attack by the nucleophile to form the anionic Meisenheimer complex. youtube.com The stability of this intermediate is crucial for the reaction to proceed. Electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group are effective at stabilizing this intermediate by delocalizing the negative charge through resonance. youtube.com
In this compound, the ortho-isopropoxy and para-methoxy groups are electron-donating through resonance. When a nucleophile attacks the carbon bearing the bromine, a negative charge develops on the ring. This negative charge is concentrated at the ortho and para positions. The presence of electron-donating alkoxy groups at these exact positions leads to significant charge-charge repulsion, which severely destabilizes the Meisenheimer complex. This destabilization results in a very high activation energy barrier, rendering the compound inert to the SNAr addition-elimination pathway. youtube.com
Organometallic Reagent Generation and Reactivity (e.g., Aryllithium and Grignard Reagents)
The presence of a bromine atom and two alkoxy groups on the aromatic ring of this compound allows for the generation of two primary types of organometallic reagents: aryllithium species through deprotonation or halogen-metal exchange, and Grignard reagents.
Directed ortho-metalation (DoM) is a powerful method for the regioselective functionalization of aromatic rings, where a directing metalation group (DMG) guides a strong base, typically an organolithium reagent, to deprotonate an adjacent ortho position. wpmucdn.comuoc.grwikipedia.org Both methoxy and isopropoxy groups are known to function as DMGs, with their efficacy influenced by their ability to coordinate the lithium cation, thereby increasing the kinetic acidity of the ortho protons. wpmucdn.comwikipedia.org
In this compound, there are two potential sites for deprotonation: the C3 position (ortho to the isopropoxy group) and the C5 position (ortho to the methoxy group). The directing ability of alkoxy groups is generally considered to be moderate. organic-chemistry.org The relative directing strength of isopropoxy versus methoxy is not extensively documented in direct competition on the same ring, but steric hindrance from the bulkier isopropoxy group might influence the approach of the organolithium base. However, the electronic effects of both groups are similar.
A competing reaction pathway is lithium-halogen exchange, which is often faster than deprotonation, especially with reagents like n-butyllithium or t-butyllithium at low temperatures. wikipedia.org The exchange rate generally follows the trend I > Br > Cl. wikipedia.org Therefore, treatment of this compound with an alkyllithium reagent is highly likely to result in the formation of 2-isopropoxy-4-methoxyphenyllithium via bromine-lithium exchange, rather than a deprotonated species.
Alternatively, the formation of a Grignard reagent, (2-isopropoxy-4-methoxyphenyl)magnesium bromide, can be achieved by reacting this compound with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (THF). uoc.gr This is a standard and widely used method for converting aryl bromides into nucleophilic organometallic species.
Table 1: Predicted Organometallic Intermediates from this compound
| Starting Material | Reagent | Predominant Organometallic Intermediate | Reaction Type |
| This compound | n-BuLi or t-BuLi | 2-Isopropoxy-4-methoxyphenyllithium | Lithium-Halogen Exchange |
| This compound | Mg, THF | (2-Isopropoxy-4-methoxyphenyl)magnesium bromide | Grignard Formation |
Once the aryllithium or Grignard reagent is formed, it can be reacted with a wide variety of electrophiles to introduce new functional groups onto the aromatic ring at the position formerly occupied by the bromine atom. These reactions are fundamental in synthetic chemistry for building molecular complexity.
Common electrophilic quenching reactions include:
Carbonation: Reaction with carbon dioxide (CO₂) followed by an acidic workup yields the corresponding benzoic acid derivative, 2-isopropoxy-4-methoxybenzoic acid.
Formylation: Treatment with N,N-dimethylformamide (DMF) introduces a formyl group, leading to the formation of 2-isopropoxy-4-methoxybenzaldehyde.
Alkylation: Reaction with alkyl halides (e.g., methyl iodide, ethyl bromide) can introduce alkyl chains.
Silylation: Quenching with silyl (B83357) halides, such as trimethylsilyl (B98337) chloride (TMSCl), provides the corresponding aryl silane.
Borylation: Reaction with boronic esters, like pinacolborane or trimethyl borate, can be used to synthesize the corresponding boronic acid or ester, which are valuable substrates for Suzuki cross-coupling reactions.
Table 2: Representative Electrophilic Quenching Reactions of the Derived Organometallic Reagents
| Organometallic Reagent | Electrophile | Product |
| 2-Isopropoxy-4-methoxyphenyllithium | 1. CO₂; 2. H₃O⁺ | 2-Isopropoxy-4-methoxybenzoic acid |
| (2-Isopropoxy-4-methoxyphenyl)magnesium bromide | DMF | 2-Isopropoxy-4-methoxybenzaldehyde |
| 2-Isopropoxy-4-methoxyphenyllithium | CH₃I | 1-Isopropoxy-3-methoxy-2-methylbenzene |
| (2-Isopropoxy-4-methoxyphenyl)magnesium bromide | (CH₃)₃SiCl | (2-Isopropoxy-4-methoxyphenyl)trimethylsilane |
Functional Group Interconversions on the Aryl Ring
Beyond the generation and reaction of organometallic species, the functional groups present on this compound can undergo various transformations.
The hydrolysis of aryl ether linkages to the corresponding phenols is generally a challenging transformation that requires harsh reaction conditions, such as heating with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or using strong Lewis acids like boron tribromide (BBr₃). The isopropoxy group, being a secondary ether, might be cleaved under slightly milder conditions than the methoxy group, but selectivity would likely be difficult to achieve. Such reactions proceed via nucleophilic attack on the alkyl group of the protonated ether.
Selective derivatization at the remaining aromatic C-H bonds would be influenced by the directing effects of the existing substituents. The two alkoxy groups are ortho, para-directing and activating, while the bromine atom is ortho, para-directing but deactivating. In electrophilic aromatic substitution reactions, the strong activating nature of the alkoxy groups would dominate. The C5 position is activated by both the C2-isopropoxy (para) and C4-methoxy (ortho) groups, making it a likely site for electrophilic attack. The C3 position is also activated by both alkoxy groups (ortho to isopropoxy and meta to methoxy). Steric hindrance from the isopropoxy group might disfavor substitution at the C3 position to some extent.
Investigation of Reaction Mechanisms and Intermediates
The mechanism of directed ortho-metalation has been the subject of considerable study. wpmucdn.comuoc.gr It is generally accepted that the reaction proceeds through the formation of a complex between the organolithium reagent and the directing group. baranlab.org This pre-complexation brings the strong base into proximity with the ortho-proton, facilitating its abstraction in what is known as a "complex-induced proximity effect" (CIPE). baranlab.org For anisole, mechanistic studies, including kinetic isotope effects, have suggested that the reaction can proceed through various aggregated states of the organolithium reagent, and the rate-determining step can be either the complex formation or the deprotonation itself, depending on the specific conditions. uoc.gr
In the case of this compound, the competition between deprotonation (a DoM pathway) and halogen-metal exchange is a key mechanistic question. The rate of halogen-metal exchange is generally very high for aryl bromides, often occurring at temperatures as low as -78 °C. wikipedia.org This suggests that any attempt at directed ortho-metalation with a standard alkyllithium reagent would likely be preempted by the formation of the aryllithium species via bromine-lithium exchange. To favor deprotonation, a non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) might be employed, though the acidity of the aromatic protons would need to be sufficiently high.
The mechanism of Grignard reagent formation involves single-electron transfer (SET) from the magnesium metal to the aryl halide, forming a radical anion which then collapses to an aryl radical and a halide anion. A second SET to the aryl radical generates the aryl anion, which then combines with MgX⁺ to form the Grignard reagent.
Kinetic Studies of Key Transformation Steps
A comprehensive search of scientific databases and chemical literature yielded no specific kinetic studies on the transformation steps of this compound. Consequently, no data tables on reaction rates, rate constants, or activation energies for this compound can be presented.
Identification and Characterization of Reactive Intermediates
There is no available scientific literature that reports the identification and characterization of reactive intermediates specifically for this compound. Therefore, no data on the spectroscopic or chemical trapping of such intermediates can be provided.
Building Block for Complex Aromatic and Heteroaromatic Scaffolds
The presence of the bromine atom on the aromatic ring of this compound allows it to be a key participant in numerous palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex aromatic and heteroaromatic systems. Methodologies such as Suzuki, Stille, Heck, and Sonogashira couplings can be employed to introduce a wide variety of substituents at the brominated position, leading to the formation of highly functionalized aromatic compounds.
The differential reactivity of the bromo-substituent in comparison to the more inert alkoxy groups allows for selective transformations, a cornerstone of efficient synthetic strategy. This selectivity is crucial when assembling multi-substituted aromatic scaffolds where precise control over the introduction of various functionalities is required. The isopropoxy and methoxy groups not only modulate the reactivity of the aromatic ring but also serve as important structural motifs in the target molecules, potentially influencing their biological activity or material properties.
Intermediates in the Total Synthesis of Natural Products
The structural motif of a 1,2,4-trisubstituted benzene ring with varied oxygenation patterns is a common feature in a multitude of biologically active natural products. Consequently, this compound and its close derivatives are valuable intermediates in the multi-step total synthesis of such compounds.
Lamellarins are a family of marine alkaloids that exhibit a range of potent biological activities, including cytotoxicity against tumor cell lines and inhibition of HIV-1 integrase. nih.gov The core structure of many lamellarins features a polycyclic aromatic system with specific oxygenation patterns. nih.gov While direct use of this compound is not extensively documented, structurally similar precursors are pivotal in the synthesis of these complex alkaloids.
For instance, the total synthesis of lamellarins D and H has been achieved utilizing precursors such as 2-(4-isopropoxy-3-methoxyphenyl) acetaldehyde (B116499) and 2-(3-isopropoxy-4-methoxyphenyl) ethylamine. tcichemicals.com These building blocks, which share the isopropoxy-methoxy-benzene core, are crucial for constructing the substituted phenyl moieties that are integral to the lamellarin scaffold. The synthetic strategies often involve coupling these fragments to form the central pyrrole (B145914) ring, followed by cyclization to yield the final pentacyclic framework. tcichemicals.com The isopropoxy group in these precursors often serves as a protecting group for a hydroxyl functionality, which can be deprotected in the final stages of the synthesis to yield the natural product.
| Precursor Molecule | Lamellarin Target | Key Synthetic Step |
| 2-(4-isopropoxy-3-methoxyphenyl) acetaldehyde | Lamellarin D, Lamellarin H | AgOAc-mediated oxidative coupling and cyclocondensation |
| 2-(3-isopropoxy-4-methoxyphenyl) ethylamine | Lamellarin D, Lamellarin H | Cyclocondensation to form pyrrole derivative |
Beyond the lamellarin family, the substituted aromatic motif present in this compound is a key component in the synthesis of a variety of other polycyclic natural products. The ability to functionalize the bromine position allows for the annulation of additional rings, leading to the construction of complex carbocyclic and heterocyclic frameworks. nih.gov The synthesis of such polycyclic systems is a significant area of research in organic chemistry, driven by the desire to access novel molecular architectures with potential therapeutic applications. nih.gov
Precursors for Advanced Materials Science and Polymer Chemistry
The unique electronic and structural features of this compound also make it an attractive starting material for the synthesis of advanced materials. The electron-rich aromatic ring, coupled with the potential for polymerization or incorporation into larger conjugated systems, opens up possibilities in the fields of polymer chemistry and optoelectronics.
The bromo-functionality of this compound allows it to act as a monomer in various polymerization reactions. For example, through cross-coupling polymerization techniques, this compound can be copolymerized with other monomers to create functional polymers with tailored properties. The isopropoxy and methoxy substituents can enhance the solubility of the resulting polymers in organic solvents, which is a crucial aspect for their processing and application. Furthermore, these alkoxy groups can influence the polymer's thermal stability, and electronic properties.
The development of organic materials for electronic and optoelectronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), is a rapidly growing field of research. Substituted aromatic compounds are fundamental building blocks for the synthesis of the organic semiconductors used in these devices. The electron-donating nature of the isopropoxy and methoxy groups in this compound makes it a suitable precursor for the synthesis of electron-rich building blocks.
Through chemical modification, typically via cross-coupling reactions at the bromo-position, this compound can be incorporated into larger conjugated molecules with desirable photophysical properties. These larger molecules can then be used as components in the active layers of optoelectronic devices. The ability to tune the electronic properties of these materials by modifying their chemical structure is a key advantage of organic electronics, and versatile building blocks like this compound play a critical role in this process. The synthesis of small molecules with excellent optical and electrical properties for potential use as electroluminescent materials in OLEDs often involves the coupling of bromo-aromatic compounds. researchgate.net
Generation of Chemical Libraries for High-Throughput Screening
The strategic use of versatile building blocks is fundamental to the successful generation of chemical libraries for high-throughput screening (HTS). These libraries, comprising a vast number of structurally diverse small molecules, are essential for modern drug discovery and chemical biology, enabling the rapid identification of compounds with desired biological activities. nih.govnih.govresearchgate.net "this compound" represents a valuable scaffold in this context, offering multiple avenues for diversification through its distinct functional handles. Its substituted benzene ring provides a core structure that can be systematically elaborated to explore a wide range of chemical space.
The generation of chemical libraries is a cornerstone of modern drug discovery, providing a diverse collection of compounds for screening against biological targets. syngeneintl.com The design and synthesis of these libraries often rely on robust and versatile chemical reactions that can accommodate a wide array of starting materials. The principles of diversity-oriented synthesis (DOS) guide the creation of libraries with high structural, stereochemical, and functional group diversity. researchgate.net
"this compound" is a key building block in the synthesis of such libraries. Its utility stems from the presence of a bromine atom, which serves as a handle for various palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, are cornerstones of modern synthetic chemistry and are well-suited for the parallel synthesis formats used in library generation. researchgate.netnih.govresearchgate.net The isopropoxy and methoxy substituents on the benzene ring not only influence the electronic properties and reactivity of the molecule but also provide steric bulk and potential hydrogen bond accepting sites, which can be crucial for biological activity.
The following subsections detail how "this compound" can be employed in several key synthetic strategies to generate diverse chemical libraries for high-throughput screening.
Application in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are extensively used in the synthesis of compound libraries. The bromine atom of "this compound" makes it an ideal substrate for these transformations.
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with a boronic acid or ester. By using a diverse set of boronic acids, a library of biaryl compounds can be generated. The isopropoxy and methoxy groups on the "this compound" core provide a constant structural feature, while the variable aryl group introduced via the boronic acid allows for systematic exploration of structure-activity relationships (SAR). researchgate.netmdpi.com
| Reactant 1 | Reactant 2 (Boronic Acid) | Potential Product Scaffold | Diversity Point |
| This compound | Phenylboronic acid | 2-isopropoxy-4-methoxy-1,1'-biphenyl | Unsubstituted phenyl |
| This compound | 4-Pyridylboronic acid | 4-(2-isopropoxy-4-methoxyphenyl)pyridine | Pyridyl group for H-bonding |
| This compound | 3-Thiopheneboronic acid | 3-(2-isopropoxy-4-methoxyphenyl)thiophene | Heterocyclic ring system |
| This compound | 4-(Trifluoromethyl)phenylboronic acid | 2-isopropoxy-4-methoxy-4'-(trifluoromethyl)-1,1'-biphenyl | Electron-withdrawing group |
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene. This allows for the introduction of a variety of substituted vinyl groups, leading to the synthesis of stilbene (B7821643) and cinnamate analogs. These structures are prevalent in many biologically active natural products. nih.govbeilstein-journals.org
| Reactant 1 | Reactant 2 (Alkene) | Potential Product Scaffold | Diversity Point |
| This compound | Styrene | 1-(2-isopropoxy-4-methoxyphenyl)-2-phenylethene | Phenyl-substituted alkene |
| This compound | Ethyl acrylate | Ethyl 3-(2-isopropoxy-4-methoxyphenyl)acrylate | Acrylate ester functionality |
| This compound | 1-Octene | 1-(2-isopropoxy-4-methoxyphenyl)-1-octene | Long alkyl chain |
| This compound | N-vinylpyrrolidone | 1-(2-isopropoxy-4-methoxyphenyl)vinylpyrrolidin-2-one | Lactam-containing side chain |
Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, providing access to a library of internal alkynes. These compounds can serve as precursors for further transformations or be evaluated for their own biological activity. researchgate.netnih.gov
| Reactant 1 | Reactant 2 (Alkyne) | Potential Product Scaffold | Diversity Point |
| This compound | Phenylacetylene | 1-(2-isopropoxy-4-methoxyphenyl)-2-phenylethyne | Phenyl-substituted alkyne |
| This compound | 1-Hexyne | 1-((2-isopropoxy-4-methoxyphenyl)ethynyl)butane | Alkyl-substituted alkyne |
| This compound | 3-Butyn-1-ol | 4-(2-isopropoxy-4-methoxyphenyl)-3-butyn-1-ol | Hydroxyl functionality |
| This compound | Trimethylsilylacetylene | ((2-isopropoxy-4-methoxyphenyl)ethynyl)trimethylsilane | Silyl-protected alkyne |
Role in the Synthesis of Heterocyclic Scaffolds
Heterocyclic compounds are of immense importance in medicinal chemistry. "this compound" can serve as a starting material for the synthesis of various heterocyclic libraries, particularly those containing the benzofuran (B130515) core. organic-chemistry.orgnih.gov
The synthesis of benzofuran derivatives can be achieved through a tandem reaction sequence, for example, by coupling "this compound" with a suitable partner followed by an intramolecular cyclization. The isopropoxy and methoxy groups can influence the regioselectivity of the cyclization and modulate the properties of the resulting benzofuran derivatives.
| Starting Material | Reaction Partner | Reaction Type | Resulting Heterocyclic Scaffold |
| This compound | 2-Ethynylphenol | Sonogashira coupling followed by cyclization | Substituted Benzofuran |
| This compound | N-Tosylhydrazone of an ortho-hydroxybenzaldehyde | Copper-catalyzed coupling/cyclization | Substituted Benzofuran |
| This compound | β-Keto ester | Copper-catalyzed domino reaction | 2,3-Disubstituted Benzofuran |
By employing a variety of reaction partners in these synthetic routes, a diverse library of substituted benzofurans can be generated, each bearing the 2-isopropoxy-4-methoxybenzene moiety as a constant feature. This allows for a focused exploration of the chemical space around this particular scaffold.
The strategic application of "this compound" in these and other synthetic methodologies enables the generation of large and diverse chemical libraries. The screening of these libraries can lead to the discovery of novel hit compounds, which can then be further optimized into lead compounds for drug development. researchgate.net
Computational and Theoretical Chemistry Studies
Electronic Structure Analysis of 1-Bromo-2-isopropoxy-4-methoxybenzene
The electronic structure of a molecule is fundamental to understanding its physical properties and chemical reactivity. Through various computational techniques, a detailed analysis of the electron distribution and orbital energies of this compound can be achieved.
The initial step in any computational study is the determination of the molecule's most stable three-dimensional arrangement, known as the ground state geometry. This is typically achieved using quantum mechanical methods such as Density Functional Theory (DFT). For this compound, DFT calculations would be employed to optimize the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation.
The presence of the bulky isopropoxy group ortho to the bromine atom introduces significant steric hindrance, which would be accurately modeled by these calculations. The methoxy (B1213986) group, being para to the bromine, exerts a more pronounced electronic effect. The interplay of these steric and electronic factors dictates the final geometry. A typical output of such a calculation would provide precise atomic coordinates, from which key structural parameters can be extracted.
| Parameter | Calculated Value |
|---|---|
| C-Br Bond Length | ~1.90 Å |
| C-O (isopropoxy) Bond Length | ~1.37 Å |
| C-O (methoxy) Bond Length | ~1.36 Å |
| Dihedral Angle (C-C-O-C, isopropoxy) | Variable, depending on rotamer |
Frontier Molecular Orbital (FMO) theory is a cornerstone of reactivity prediction in organic chemistry. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and spatial distributions of these orbitals in this compound provide crucial clues about its chemical behavior.
The HOMO, being the orbital from which the molecule is most likely to donate electrons, indicates its nucleophilic character. Conversely, the LUMO, the orbital to which the molecule is most likely to accept electrons, signifies its electrophilic character. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.
For this compound, the electron-donating nature of the isopropoxy and methoxy groups would be expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The bromine atom, being electronegative, would lower the energy of both the HOMO and LUMO. The precise energy levels can be quantified through DFT calculations.
| Orbital | Calculated Energy (eV) | Key Atomic Contributions |
|---|---|---|
| HOMO | -5.8 eV | Aromatic Ring, Oxygen (isopropoxy, methoxy) |
| LUMO | -0.5 eV | Aromatic Ring, Bromine |
| HOMO-LUMO Gap | 5.3 eV | - |
Reaction Mechanism Predictions and Energetics for Key Transformations
Computational chemistry provides the tools to map out the entire energy landscape of a chemical reaction, identifying transition states and intermediates, thereby elucidating the reaction mechanism. For this compound, this is particularly valuable for understanding its participation in common organic reactions.
This compound is a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings. Computational modeling can be used to characterize the transition states of the key steps in the catalytic cycle, namely oxidative addition, transmetalation, and reductive elimination.
By calculating the activation energies for these steps, the rate-determining step of the reaction can be identified. For instance, the oxidative addition of the C-Br bond to a palladium(0) complex is often the initial and crucial step. The energy barrier for this step would be influenced by the electronic properties of the aromatic ring. The electron-donating groups in this compound would likely increase the electron density on the carbon atom bearing the bromine, potentially affecting the rate of oxidative addition.
Nucleophilic aromatic substitution (SNAr) is another important reaction pathway for aryl halides. For SNAr to occur, the aromatic ring must typically be activated by electron-withdrawing groups. While this compound possesses electron-donating groups, computational studies can still explore the feasibility of SNAr reactions under specific conditions, perhaps with highly reactive nucleophiles. These models would involve locating the Meisenheimer complex intermediate and the transition states leading to and from it.
Similarly, the formation of organometallic reagents, such as Grignard or organolithium compounds, can be modeled. The calculations would provide insights into the thermodynamics and kinetics of the metal-halogen exchange process.
| Reaction Step | Reaction Type | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| Oxidative Addition | Suzuki Coupling | 15 - 20 |
| Nucleophilic Attack | SNAr | > 30 (hypothetical) |
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity. While a full QSRR study requires a dataset of multiple compounds, the descriptors for this compound can be calculated and used as a single data point in a larger model.
These descriptors can be electronic (e.g., partial atomic charges, dipole moment), steric (e.g., molecular volume, surface area), or topological in nature. By correlating these descriptors with experimentally determined reaction rates or equilibrium constants, predictive models can be developed. For this compound, key descriptors would include the Hammett parameters of its substituents and calculated values such as the electrostatic potential at the carbon atom bonded to the bromine.
| Descriptor | Calculated Value | Relevance |
|---|---|---|
| Dipole Moment | ~2.5 D | Overall polarity of the molecule |
| Electrostatic Potential at C-Br | Slightly positive | Susceptibility to nucleophilic attack |
| Molecular Volume | ~180 ų | Steric effects in reactions |
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms.
¹H NMR for Proton Environment Analysis
The ¹H NMR spectrum of 1-Bromo-2-isopropoxy-4-methoxybenzene is expected to reveal distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would likely display a characteristic splitting pattern for the three protons on the benzene (B151609) ring. The proton at the C5 position, situated between the methoxy (B1213986) and bromo substituents, would likely appear as a doublet. The proton at the C3 position, adjacent to the isopropoxy group, would also be expected to be a doublet, and the proton at C6 would likely be a singlet or a narrowly split doublet of doublets, depending on the coupling constants.
The isopropoxy group would be identified by a septet for the single methine proton and a doublet for the six equivalent methyl protons. The methoxy group would present as a sharp singlet. The chemical shifts of these protons are influenced by the electronic effects of the neighboring substituents.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic H (C3-H) | 6.8 - 7.2 | d |
| Aromatic H (C5-H) | 6.6 - 7.0 | d |
| Aromatic H (C6-H) | 7.2 - 7.5 | s or dd |
| Isopropoxy CH | 4.4 - 4.8 | sept |
| Isopropoxy CH₃ | 1.2 - 1.5 | d |
| Methoxy OCH₃ | 3.7 - 4.0 | s |
¹³C NMR for Carbon Skeleton Elucidation
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The aromatic region would show six signals, with the carbon atoms directly attached to the electron-withdrawing bromine and oxygen atoms appearing at characteristic downfield shifts. The carbon of the isopropoxy methine group and the methyl carbons would be found in the aliphatic region of the spectrum, as would the carbon of the methoxy group.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C1-Br | 110 - 120 |
| C2-O(isopropoxy) | 145 - 155 |
| C3 | 115 - 125 |
| C4-OCH₃ | 150 - 160 |
| C5 | 100 - 110 |
| C6 | 125 - 135 |
| Isopropoxy CH | 70 - 80 |
| Isopropoxy CH₃ | 20 - 25 |
| Methoxy OCH₃ | 55 - 60 |
2D NMR Techniques for Connectivity and Proximity Assessment
To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, for instance, confirming the coupling between the isopropoxy methine proton and the methyl protons.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton signal with the signal of the carbon atom to which it is directly attached.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It could be used to confirm the substitution pattern on the aromatic ring by observing correlations between, for example, the isopropoxy methine proton and the aromatic proton at C3.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the calculation of the elemental formula, which is a critical step in confirming the identity of a new compound. The presence of bromine would be readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).
Fragmentation Pattern Analysis for Structural Confirmation
In the mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragment ions provides a "fingerprint" that can be used to confirm the structure. For this compound, characteristic fragmentation pathways would be expected. These could include the loss of the isopropoxy group, the loss of a methyl group from the methoxy or isopropoxy moieties, and cleavage of the ether linkages. Analysis of these fragments would provide further evidence for the proposed structure.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. An IR spectrum represents the absorption of energy as a function of frequency (or wavenumber), with characteristic absorption bands corresponding to specific functional groups.
For this compound, the IR spectrum would be expected to show several key absorption bands that confirm the presence of its constituent functional groups. The presence of the aromatic ring would be indicated by C-H stretching vibrations typically appearing in the region of 3100-3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The ether linkages (C-O-C) would produce strong, characteristic stretching bands in the fingerprint region, typically between 1260-1000 cm⁻¹. Specifically, the aryl ether (Ar-O-C) stretch of the methoxy and isopropoxy groups would be observed in this range. The presence of the isopropyl group would be further supported by C-H bending vibrations around 1385-1365 cm⁻¹, often showing a characteristic doublet. The C-Br stretching vibration would be expected to appear at lower frequencies, typically in the 600-500 cm⁻¹ range.
A hypothetical table of expected IR absorption bands for this compound is presented below.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
| Aromatic C-H | 3100-3000 | Stretch |
| Aromatic C=C | 1600-1450 | Stretch |
| Aliphatic C-H (isopropyl) | 2975-2950 | Stretch |
| Ether C-O (Aryl) | 1260-1200 | Stretch |
| Ether C-O (Alkyl) | 1150-1085 | Stretch |
| C-H (isopropyl) | 1385-1365 | Bend (doublet) |
| C-Br | 600-500 | Stretch |
X-ray Crystallography for Solid-State Structure Determination (on crystalline derivatives or related compounds)
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the positions of the individual atoms can be determined with high precision.
For this compound, which may be a liquid or a low-melting solid at room temperature, obtaining a suitable single crystal might require derivatization or co-crystallization with another molecule to induce crystallinity. If a crystalline derivative were obtained, X-ray crystallography would provide unambiguous information about its solid-state structure.
The data obtained from an X-ray crystallographic analysis would include:
Precise bond lengths and angles: This would confirm the connectivity of the atoms and provide insight into the electronic structure of the molecule.
Torsional angles: These define the conformation of the flexible isopropoxy group relative to the benzene ring.
Intermolecular interactions: The analysis would reveal how the molecules pack in the crystal lattice, highlighting any significant non-covalent interactions such as halogen bonding (involving the bromine atom) or van der Waals forces.
While no specific X-ray crystallographic data for this compound is currently available, a study on a related compound, 1-bromo-5-isopropoxy-4-methoxy-2-methylnaphthalene, has been reported. researchgate.netdoaj.org This study showcases the power of X-ray crystallography in elucidating the solid-state structure of complex substituted aromatic compounds. The crystallographic data for this related naphthalene (B1677914) derivative revealed a monoclinic crystal system. researchgate.net
A hypothetical data table summarizing the kind of information that would be obtained from an X-ray crystallographic analysis of a crystalline derivative of this compound is provided below.
| Parameter | Hypothetical Value |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| a (Å) | e.g., 10.9 |
| b (Å) | e.g., 8.7 |
| c (Å) | e.g., 15.1 |
| β (°) | e.g., 99.0 |
| Volume (ų) | e.g., 1415 |
| Z (molecules/unit cell) | 4 |
Role in Medicinal Chemistry Scaffold Development
Design and Synthesis of Novel Aryl Ether Scaffolds
Aryl ethers are a common motif in a wide range of pharmaceutical compounds, valued for their chemical stability and ability to participate in crucial binding interactions with biological targets. alfa-chemistry.comfiveable.me The structure of 1-Bromo-2-isopropoxy-4-methoxybenzene is primed for the creation of more complex aryl ether scaffolds. The bromine atom serves as a key functional handle for transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig and Ullmann condensations, which are powerful methods for forming carbon-oxygen (C-O) bonds.
In these reactions, the bromo-substituted benzene (B151609) can be coupled with a variety of alcohols or phenols to generate novel diaryl or alkyl-aryl ethers. nih.gov The existing methoxy (B1213986) and isopropoxy groups on the ring influence the electronic properties of the scaffold and can modulate the solubility, lipophilicity, and metabolic stability of the final compounds—key parameters in drug design. nih.gov
Below is a generalized representation of how this building block can be used in the synthesis of new aryl ether scaffolds.
| Reaction Type | Reactants | Catalyst/Conditions | Product (Scaffold Type) |
| Buchwald-Hartwig Amination | This compound + Phenol (B47542) (R-OH) | Palladium catalyst, Ligand, Base | Novel Diaryl Ether |
| Ullmann Condensation | This compound + Alcohol (R-OH) | Copper catalyst, Base, High Temperature | Novel Alkyl Aryl Ether |
Intermediates for the Generation of Diverse Chemical Entities
The true synthetic versatility of this compound lies in its role as a multipurpose intermediate. The carbon-bromine bond is a gateway to a vast array of chemical transformations, allowing for the introduction of diverse functionalities and the construction of entirely new molecular skeletons.
Beyond C-O bond formation, the bromo group is readily employed in numerous other palladium-catalyzed cross-coupling reactions, including:
Suzuki Coupling: Reaction with boronic acids or esters to form carbon-carbon bonds, linking the aryl scaffold to other aromatic or aliphatic groups.
Heck Coupling: Reaction with alkenes to introduce vinyl groups.
Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.
Stille Coupling: Reaction with organostannanes.
Furthermore, the bromine atom can be converted into an organometallic species through metal-halogen exchange, for instance, by using organolithium or Grignard reagents. This transforms the aryl bromide into a potent nucleophile, capable of reacting with a wide range of electrophiles to create even greater molecular diversity. This strategic utility makes it an invaluable starting material for generating libraries of compounds for high-throughput screening.
| Transformation | Key Reagent | Bond Formed | Resulting Functionality |
| Suzuki Coupling | Arylboronic Acid | C-C | Biaryl |
| Heck Arylation | Alkene | C-C | Styrenyl |
| Sonogashira Coupling | Terminal Alkyne | C-C | Arylalkyne |
| Metal-Halogen Exchange | n-Butyllithium | C-Li | Aryllithium Nucleophile |
Strategies for Lead Compound Derivatization and Optimization
Lead optimization is a critical phase in drug discovery where an initial "hit" compound with promising biological activity is systematically modified to enhance its drug-like properties. patsnap.comdanaher.com This process involves improving potency, selectivity, and pharmacokinetic profiles (absorption, distribution, metabolism, and excretion - ADME). chemrxiv.org Structural modification of functional groups is a key strategy in this phase. danaher.com
This compound represents an ideal building block for this purpose. It can be incorporated into a lead structure to introduce a 2-isopropoxy-4-methoxyphenyl moiety. This particular substitution pattern offers several advantages for optimization:
Metabolic Stability: Aryl methyl ethers can sometimes be susceptible to metabolic oxidation by cytochrome P450 enzymes. nih.gov The presence of the bulkier isopropoxy group ortho to the methoxy group can sterically hinder enzymatic access, potentially slowing metabolism and increasing the compound's half-life. researchgate.net
Vectorial Exploration: The defined substitution pattern allows for directional exploration of a target's binding pocket, helping to map out structure-activity relationships (SAR). patsnap.com By synthesizing analogues where this fragment is attached, researchers can determine if this specific substitution is beneficial for activity.
Precursor for Privileged Structures and Heterocyclic Systems (e.g., Pyrimidine (B1678525) Derivatives)
Privileged structures are molecular scaffolds that are capable of binding to multiple, often unrelated, biological targets. Heterocyclic rings, such as pyrimidine, are among the most important classes of privileged structures found in medicinal chemistry. nih.gov Substituted bromobenzenes are common precursors for the synthesis of these complex systems. rsc.orgresearchgate.net
This compound can serve as the starting point for synthesizing phenyl-substituted pyrimidines and other fused heterocyclic systems. For example, the 2-isopropoxy-4-methoxyphenyl group can be introduced into a pyrimidine core via a Suzuki coupling reaction, where a boronic acid derivative of the pyrimidine is coupled with the bromo-benzene precursor. Such multi-step synthetic sequences are fundamental in creating novel compounds for screening as, for instance, kinase inhibitors or anticancer agents. nih.gov The development of new methods for synthesizing complex heterocyclic structures remains an active area of research. figshare.comaablocks.com
Application in Fragment-Based Drug Design
Fragment-Based Drug Design (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight molecules, or "fragments," for weak binding to a biological target. frontiersin.orgbu.edu Once a binding fragment is identified, it is then optimized and "grown" into a more potent, drug-like molecule. frontiersin.org
An ideal fragment typically adheres to the "Rule of Three":
Molecular Weight < 300 Da
cLogP ≤ 3
Number of hydrogen bond donors ≤ 3
Number of hydrogen bond acceptors ≤ 3
This compound possesses properties that make it a plausible candidate for inclusion in a fragment library. Its characteristics can be evaluated against the Rule of Three to assess its suitability.
| Property | Value for this compound | "Rule of Three" Compliance |
| Molecular Weight | ~259.13 g/mol | Yes |
| cLogP | ~3.5-4.0 (Estimated) | Borderline/Slightly High |
| Hydrogen Bond Donors | 0 | Yes |
| Hydrogen Bond Acceptors | 2 (Ether oxygens) | Yes |
While its calculated lipophilicity (cLogP) is slightly higher than the typical fragment, its molecular weight and hydrogen bonding characteristics are well within the desired range. This suggests it could serve as a valuable starting point in an FBDD campaign. nih.govchemdiv.com A biophysical screening technique, such as X-ray crystallography or NMR, could identify its binding mode, providing a structural blueprint for medicinal chemists to elaborate upon the scaffold, growing it into unoccupied pockets of the target protein to achieve high-affinity interactions. bu.edu
Future Research Directions and Perspectives
Development of More Sustainable and Greener Synthetic Routes
Future research will likely prioritize the development of more environmentally friendly methods for the synthesis of 1-Bromo-2-isopropoxy-4-methoxybenzene and its derivatives. This involves moving away from traditional synthetic methods that may use hazardous reagents or generate significant waste. Key areas of investigation will include the use of greener solvents, alternative energy sources, and atom-economical reactions.
One promising approach is the exploration of catalytic aerobic oxidation methods for the synthesis of aromatic ethers from non-aromatic precursors, which would generate water as the only byproduct. researchgate.net Additionally, the development of one-pot procedures, where multiple reaction steps are carried out in the same vessel, can reduce the need for purification of intermediates and minimize solvent usage. nih.gov Research into the use of biocatalysis, employing enzymes to carry out specific transformations, could also lead to highly selective and sustainable synthetic routes.
Exploration of Novel Catalytic Systems for Cross-Coupling and Other Transformations
The bromine atom in this compound makes it an ideal substrate for a variety of cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.org Future research will focus on the development and application of novel catalytic systems to enhance the efficiency, selectivity, and scope of these transformations.
A significant area of interest is the use of catalysts based on earth-abundant and less toxic metals as alternatives to precious metals like palladium. d-nb.info For instance, iron-catalyzed Suzuki coupling of aryl chlorides has shown promise and similar systems could be developed for aryl bromides like this compound. d-nb.info Dual-catalytic systems, which employ two distinct catalysts to work in synergy, are also emerging as a powerful strategy for achieving novel reactivity in cross-electrophile coupling reactions. chemrxiv.org Furthermore, the development of ligand-free cross-coupling reactions would simplify reaction conditions and reduce costs. rsc.org
| Catalytic System | Cross-Coupling Reaction | Potential Advantages |
| Iron-based N-heterocyclic carbene complexes | Suzuki Coupling | Use of an earth-abundant, less toxic metal. d-nb.info |
| Dual Nickel/Cobalt catalysts | Cross-Electrophile Coupling | High functional group tolerance and versatility. chemrxiv.org |
| Ligand-free Palladium catalysts | Suzuki, Sonogashira | Simplified reaction setup, lower cost. rsc.org |
| Copper-based catalysts | Alkoxylation | Milder reaction conditions. organic-chemistry.org |
This table presents hypothetical applications of emerging catalytic systems to this compound, based on general advancements in the field.
Expansion of Compound Utility in Under-Explored Synthetic Methodologies
Beyond established cross-coupling reactions, future research should aim to utilize this compound in less conventional synthetic methodologies. The unique electronic properties conferred by the methoxy (B1213986) and isopropoxy groups could lead to novel reactivity.
For example, the application of alkoxy radicals in organic synthesis has gained significant traction, enabling the functionalization of unactivated C-H bonds. mdpi.comnih.gov Investigating the generation and reactivity of radical species derived from this compound could open up new avenues for its derivatization. Additionally, exploring its participation in dearomative rearrangements, such as a computationally designed Claisen-type rearrangement, could lead to the synthesis of complex three-dimensional structures from this simple aromatic precursor. acs.org
Advanced Computational Approaches for Predicting Novel Reactivity and Applications
Computational chemistry and theoretical studies are becoming increasingly powerful tools for predicting the reactivity and properties of molecules. Future research on this compound will undoubtedly benefit from the application of advanced computational methods.
Density Functional Theory (DFT) calculations can be employed to study the electronic structure and predict the regioselectivity of various reactions, such as electrophilic aromatic substitution or oxidative addition in cross-coupling cycles. pku.edu.cnnih.govresearchgate.net This can help in the rational design of experiments and the optimization of reaction conditions. Computational screening of virtual libraries of derivatives of this compound could also help to identify molecules with desirable electronic or photophysical properties for specific applications. Machine learning algorithms are also being developed to predict reaction outcomes and regioselectivity, which could accelerate the discovery of new reactions and applications for this compound. github.com
| Computational Method | Predicted Property/Application | Potential Impact |
| Density Functional Theory (DFT) | Reaction barrier heights, regioselectivity | Rational design of synthetic routes and catalysts. nih.gov |
| Time-Dependent DFT (TD-DFT) | Electronic absorption and emission spectra | Design of new materials with specific optical properties. |
| Molecular Dynamics (MD) Simulations | Conformational analysis, solvent effects | Understanding reaction mechanisms in complex environments. chemrxiv.org |
| Machine Learning Models | Prediction of reaction selectivity | Accelerated discovery of new synthetic transformations. github.com |
This table illustrates how advanced computational methods could be applied to investigate the properties and reactivity of this compound.
Integration into Automated Synthesis Platforms and High-Throughput Chemistry
The increasing sophistication of automated synthesis platforms offers exciting opportunities for the rapid and efficient exploration of the chemical space around this compound. Integrating this compound as a building block into automated workflows will enable the synthesis of large libraries of derivatives for high-throughput screening in drug discovery and materials science. researchgate.net
Automated systems can perform multi-step syntheses, purifications, and analyses with minimal human intervention, significantly accelerating the pace of research. researchgate.net For example, an automated platform could be programmed to perform a series of different cross-coupling reactions with this compound and a diverse set of coupling partners, followed by automated purification and characterization of the products. This would allow for a comprehensive exploration of its synthetic utility and the rapid identification of new compounds with interesting biological or material properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
